molecular formula C12H19BN2O3 B1398844 (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid CAS No. 868997-86-8

(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid

Cat. No.: B1398844
CAS No.: 868997-86-8
M. Wt: 250.1 g/mol
InChI Key: WXLFOUSVUPJCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid ( 868997-86-8) is a high-purity boronic acid derivative supplied for laboratory research applications . As a functionalized pyridinylboronic acid, this compound serves as a versatile building block in organic synthesis and pharmaceutical research, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction to form biaryl bonds . The diisopropylcarbamoyl substituent enhances the molecule's properties, making it a valuable intermediate in drug discovery for the development of novel active pharmaceutical ingredients (APIs) and other fine chemicals . This product is strictly labeled For Research Use Only (RUO) . RUO products are specialized materials exclusively tailored for laboratory research in controlled environments . They are essential tools for scientific investigation, experimentation, and analysis but are not intended for use in diagnostic or therapeutic procedures for humans or animals , nor for any form of personal use . Researchers can utilize this compound in various fields, including fundamental research and the identification of new chemical entities . It is typically supplied as a solid and should be stored sealed in a dry container, protected from light, at room temperature to maintain stability .

Properties

IUPAC Name

[4-[di(propan-2-yl)carbamoyl]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O3/c1-8(2)15(9(3)4)12(16)10-5-6-14-7-11(10)13(17)18/h5-9,17-18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLFOUSVUPJCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)C(=O)N(C(C)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726940
Record name {4-[Di(propan-2-yl)carbamoyl]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868997-86-8
Record name {4-[Di(propan-2-yl)carbamoyl]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Halogen-Metal Exchange and Borylation

The synthesis of pyridinylboronic acids and esters can be achieved through the halogen-metal exchange of corresponding pyridinyl halides followed by borylation using trialkylborates.

General Procedure :

  • React pyridinyl halides with a metal reagent (e.g., lithium) at low temperatures.
  • Add a trialkylborate to the mixture to facilitate borylation.
  • Quench the reaction with an aqueous acid or base to obtain the pyridinylboronic acid. Cyclic pyridinylboronic esters can be obtained by adding an alkanediol (e.g., pinacol) or its derivatives in a "one-pot" procedure.

Synthesis via Directed Ortho-Metalation (DoM) and Borylation

Another approach involves directed ortho-metalation (DoM) followed by borylation with trialkylborates, which is suitable for pyridinylboronic acids and esters bearing Directed Metalation Groups (DMGs).

General Procedure :

  • Introduce a DMG onto the pyridine ring.
  • React the substituted pyridine with a strong base (e.g., LDA) at low temperatures to achieve ortho-metalation.
  • Add a trialkylborate to the mixture to introduce the boronic acid or ester moiety.

Synthesis via Palladium-Catalyzed Cross-Coupling

Pyridinylboronic acids and esters can be synthesized via palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiboron or dialkoxyhydroborane.

General Procedure :

  • React a halopyridine with tetraalkoxydiboron or dialkoxyhydroborane in the presence of a palladium catalyst.
  • Use appropriate ligands to enhance the catalytic activity.
  • Optimize reaction conditions (temperature, solvent, and reaction time) to maximize yield.

Synthesis via Iridium- or Rhodium-Catalyzed C-H or C-F Bond Activation Followed by Borylation

Iridium or rhodium catalysts can be used to activate C-H or C-F bonds in pyridine derivatives, followed by borylation to yield the desired boronic acids or esters.

General Procedure :

  • React a pyridine derivative with a borane reagent in the presence of an iridium or rhodium catalyst.
  • Control the regioselectivity of the borylation by carefully selecting the catalyst and reaction conditions.

[Synthesis via $$4+2] Cycloaddition](pplx://action/followup)

Pyridinylboronic acids and esters can also be synthesized via $$4+2] cycloaddition reactions.

Computational Chemistry Data

Scientific Research Applications

(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Industry: Used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid group transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Effects on Pyridine-Based Boronic Acids

(a) Halogen-Substituted Pyridinyl Boronic Acids
  • (6-Chloro-2-fluoropyridin-3-yl)boronic acid (CAS: AS48071) and (5-Chloro-2-fluoropyridin-3-yl)boronic acid (CAS: AS98370):

    • Key Differences : Chloro and fluoro substituents introduce strong electron-withdrawing effects, increasing the boronic acid’s acidity and reactivity in cross-coupling reactions. These halogens also reduce steric hindrance compared to the diisopropylcarbamoyl group in the target compound .
    • Applications : Preferred in coupling reactions requiring high reactivity, such as synthesizing agrochemicals or pharmaceuticals.
  • [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid (CAS: 205240-63-7): Key Differences: The trifluoromethyl (-CF₃) group is highly electron-withdrawing, further enhancing reactivity. However, its steric bulk is less pronounced than the diisopropylcarbamoyl group . Applications: Used in synthesizing fluorinated heterocycles, which are common in drug discovery.
(b) Carbamoyl-Substituted Analogues
  • (3-(Diisopropylcarbamoyl)phenyl)boronic acid (CAS: 850567-40-7): Key Differences: The carbamoyl group is attached to a phenyl ring instead of pyridine. Applications: Likely used in aryl-aryl couplings where phenyl-based intermediates are required.
  • (4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid (CAS: 1131735-94-8):

    • Key Differences : An ethoxy (-OCH₂CH₃) group at the 2-position modifies electronic effects and steric hindrance. This derivative may exhibit different regioselectivity in reactions compared to the unsubstituted target compound .

Biological Activity

(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic applications, supported by relevant case studies and research findings.

The biological activity of this compound primarily involves its interaction with various cellular targets, including enzymes and receptors. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can modulate the activity of glycoproteins and enzymes involved in critical biochemical pathways.

Target Enzymes

  • Aldose Reductase : This enzyme plays a significant role in glucose metabolism and is implicated in diabetic complications. Inhibition of aldose reductase by boronic acids has been shown to reduce complications associated with diabetes .
  • Serine/Threonine Kinases : These kinases are crucial for cell signaling pathways. Compounds similar to this compound have demonstrated the ability to inhibit these kinases, affecting cellular processes such as proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in renal cancer and leukemia models .
  • Anti-inflammatory Effects : The compound has been linked to reduced inflammatory responses in cellular models, potentially benefiting conditions characterized by chronic inflammation.

Study 1: Aldose Reductase Inhibition

A study demonstrated that this compound effectively inhibited aldose reductase activity in diabetic rat models, leading to a significant reduction in hyperglycemia-related complications. The study reported a maximum inhibition of 79.3% at optimal doses .

Study 2: Anticancer Efficacy

In vitro assays showed that the compound could inhibit the growth of renal cancer cells with an IC50 value indicating potent activity. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

The compound's solubility, stability, and reactivity are critical for its biological activity. It is soluble in polar solvents, which enhances its bioavailability. Stability studies indicate that it remains effective under physiological conditions but may degrade under extreme pH levels or high temperatures.

Tables Summarizing Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialSignificant
AnticancerIC50: Low µM range
Aldose Reductase Inhibition79.3% inhibition
Anti-inflammatoryModerate

Q & A

Q. What are the common synthetic routes for (4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

Carbamoylation : Introducing the diisopropylcarbamoyl group via coupling reactions using diisopropylcarbamoyl chloride under anhydrous conditions .

Boronation : Installing the boronic acid group via Miyaura borylation, often employing palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron in tetrahydrofuran (THF) at 80–100°C .

  • Critical Parameters :
  • Solvent choice (polar aprotic solvents preferred for carbamoylation).
  • Inert atmosphere (N₂/Ar) to prevent boronic acid oxidation .

Q. How is this compound purified and characterized?

  • Methodological Answer :
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
  • Characterization :
  • LCMS : Monitored for molecular ion peaks (e.g., m/z 293 [M+H]⁺ expected) and retention times (e.g., ~1.2–1.3 minutes under acidic conditions) .
  • ¹H/¹³C NMR : Key signals include pyridine protons (δ 8.2–8.5 ppm) and diisopropyl groups (δ 1.2–1.4 ppm) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for high yields?

  • Methodological Answer :
  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates .
  • Solvent/Base Systems : Use DMF/H₂O with K₂CO₃ for polar substrates; THF/NaHCO₃ for non-polar systems .
  • Temperature : 60–90°C, monitored via TLC or LCMS to avoid boronic acid protodeboronation .
  • Table: Reaction Optimization Parameters
ParameterOptimal ConditionImpact on Yield
Catalyst Loading2–5 mol% Pd>85%
Solvent PolarityDMF > THFFaster kinetics
Reaction Time12–24 hoursMinimizes side products

Q. How do structural modifications (e.g., substituents on the pyridine ring) influence biological activity?

  • Methodological Answer :
  • Carbamoyl Group : The diisopropylcarbamoyl moiety enhances lipophilicity, improving membrane permeability in enzyme inhibition assays .
  • Boronic Acid Position : 3-Pyridyl boronic acids show higher reactivity in Suzuki couplings compared to 2- or 4-substituted analogs due to electronic effects .
  • Case Study : Replacement of diisopropylcarbamoyl with cyclopropylcarbamoyl () reduces steric bulk but decreases metabolic stability .

Q. How can researchers resolve contradictory data in reaction yields or analytical results?

  • Methodological Answer :
  • Root-Cause Analysis :

Purity Checks : Re-examine starting materials via HPLC (e.g., >95% purity threshold) .

Catalyst Deactivation : Test for Pd black formation or ligand degradation using XPS or FTIR .

  • Case Example : Discrepancies in LCMS m/z values may arise from adduct formation (e.g., [M+Na]⁺ vs. [M+H]⁺); use high-resolution MS for confirmation .

Q. What are the challenges in scaling up synthesis for industrial applications?

  • Methodological Answer :
  • Key Challenges :

Protodeboronation : Mitigated by low-temperature reactions (<60°C) and rapid workup .

Cost of Palladium Catalysts : Implement continuous flow reactors to reduce Pd loading and improve catalyst recycling .

  • Industrial Protocols : Automated purification systems (e.g., flash chromatography) enhance reproducibility at multi-gram scales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid
Reactant of Route 2
(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.